molecular formula C6H5N3O B2784947 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile CAS No. 944900-78-1

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B2784947
CAS No.: 944900-78-1
M. Wt: 135.126
InChI Key: MJSCHMRRKXGSPD-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable formylating agent. The reaction conditions often require the use of a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield optimization, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 5-Formyl-1-methyl-1H-imidazole-2-carboxylic acid.

    Reduction: 5-Formyl-1-methyl-1H-imidazole-2-amine.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-carbonitrile: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.

    5-Formyl-1H-imidazole-2-carbonitrile: Lacks the methyl group, which may affect its steric properties and binding interactions.

    5-Formyl-1-methyl-1H-imidazole: Lacks the nitrile group, which may influence its electronic properties and reactivity.

Uniqueness: 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of all three functional groups (formyl, methyl, and nitrile) on the imidazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-formyl-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-5(4-10)3-8-6(9)2-7/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSCHMRRKXGSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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